molecular formula C7H8N2O2 B8055372 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate

1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate

Cat. No.: B8055372
M. Wt: 152.15 g/mol
InChI Key: BVJSJFXPLGOHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate is a heterocyclic compound with the molecular formula C7H6N2O. It is part of a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent hydration to yield the desired hydrate form .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol
  • 1H-Pyrrolo[3,2-b]pyridin-6-ol
  • 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Uniqueness: 1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The hydrate form also influences its solubility and stability, making it particularly useful in certain applications.

Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.H2O/c10-6-2-4-9-7-5(6)1-3-8-7;/h1-4H,(H2,8,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSJFXPLGOHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=CN2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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